molecular formula C19H21ClN3NaO5S2 B3001691 Clamikalant (sodium) CAS No. 261717-22-0

Clamikalant (sodium)

Cat. No.: B3001691
CAS No.: 261717-22-0
M. Wt: 494.0 g/mol
InChI Key: SUEVHDKFEXAKAF-UHFFFAOYSA-M
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Description

Preparation Methods

The synthesis of Clamikalant (sodium) involves several steps, starting with the preparation of the core structure followed by functional group modifications. The synthetic route typically includes the following steps:

Industrial production methods for Clamikalant (sodium) are designed to ensure high purity and yield. These methods often involve optimized reaction conditions, such as controlled temperature and pH, to maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Clamikalant (sodium) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Clamikalant (sodium) has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Clamikalant (sodium) exerts its effects by blocking ATP-sensitive potassium (KATP) channels. These channels play a crucial role in regulating cellular membrane potential and ion homeostasis. By blocking KATP channels, Clamikalant (sodium) prevents the efflux of potassium ions, leading to depolarization of the cell membrane. This action helps to stabilize the cardiac rhythm and prevent arrhythmias .

The molecular targets of Clamikalant (sodium) include the KATP channels composed of the Kir6.2 subunit and the SUR1 regulatory subunit. The compound binds to these channels and inhibits their activity, thereby modulating the cellular response to metabolic changes .

Comparison with Similar Compounds

Clamikalant (sodium) is unique among KATP channel blockers due to its specific selectivity for the Kir6.2/SUR1-composed KATP channels. Similar compounds include:

Compared to these compounds, Clamikalant (sodium) offers a more targeted approach to blocking KATP channels, making it a valuable tool in both research and potential therapeutic applications .

Properties

CAS No.

261717-22-0

Molecular Formula

C19H21ClN3NaO5S2

Molecular Weight

494.0 g/mol

IUPAC Name

sodium;[5-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]-2-methoxyphenyl]sulfonyl-(methylcarbamothioyl)azanide

InChI

InChI=1S/C19H22ClN3O5S2.Na/c1-21-19(29)23-30(25,26)17-10-12(4-6-16(17)28-3)8-9-22-18(24)14-11-13(20)5-7-15(14)27-2;/h4-7,10-11H,8-9H2,1-3H3,(H3,21,22,23,24,29);/q;+1/p-1

InChI Key

SUEVHDKFEXAKAF-UHFFFAOYSA-M

SMILES

CNC(=S)NS(=O)(=O)C1=C(C=CC(=C1)CC[N-]C(=O)C2=C(C=CC(=C2)Cl)OC)OC.[Na+]

Canonical SMILES

CNC(=S)[N-]S(=O)(=O)C1=C(C=CC(=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC)OC.[Na+]

solubility

not available

Origin of Product

United States

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